molecular formula C9H5Cl2NOS B8582583 2-(2,3-Dichlorophenyl)-2-oxoethyl thiocyanate

2-(2,3-Dichlorophenyl)-2-oxoethyl thiocyanate

Cat. No. B8582583
M. Wt: 246.11 g/mol
InChI Key: MEGQVNCOJOXVAO-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

A solution of 2-bromo-1-(2,3-dichlorophenyl)ethanone (4.25 g, 15.9 mmol) and potassium thiocyanate (1.54 g, 15.9 mmol) in ethanol (40 ml) was stirred at 80° C. for 2 hours. After cooling to room temperature, water (70 ml) was poured to the reaction mixture, and crystals were collected by filtration and washed with water to give 3.10 g (79.5%) of the desired product as a solid.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
79.5%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[Cl:12])=[O:4].[S-:13][C:14]#[N:15].[K+].O>C(O)C>[Cl:12][C:6]1[C:7]([Cl:11])=[CH:8][CH:9]=[CH:10][C:5]=1[C:3](=[O:4])[CH2:2][S:13][C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
BrCC(=O)C1=C(C(=CC=C1)Cl)Cl
Name
Quantity
1.54 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C(CSC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 79.5%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.